4-(6-methoxy-2H-chromen-3-yl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a chromene moiety (2H-chromen-3-yl), which is a heterocyclic compound . Chromenes are known to exhibit a broad variety of remarkable biological and pharmaceutical activities . The compound also contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen .
Molecular Structure Analysis
The compound has several aromatic rings, including a chromene and a pyridine ring. These rings are likely to contribute to the stability of the molecule. The presence of the carbonyl group (C=O) and the nitrile group (C≡N) may also have significant effects on the reactivity of the compound .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. The carbonyl group is often reactive and can undergo various reactions such as nucleophilic addition or reduction . The nitrile group can also undergo several reactions, including hydrolysis, reduction, and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of a nitrile group could increase the polarity of the compound, potentially affecting its solubility in different solvents .Scientific Research Applications
Antitumor Activity
Compounds with similar structures have shown promising antitumor activity against various cancer cell lines. For example, derivatives like pyrazolo[1,5-a]pyrimidine have been reported to exhibit significant antitumor activity .
Biological Activity Synthesis
Multicomponent reactions with similar compounds have been explored to generate biologically active pyran and pyridine derivatives, which could lead to the development of new pharmaceuticals .
Pharmacological Effects
4-substituted coumarins, which share a part of the structure with your compound, have been associated with various pharmacological effects including anti-bacterial, anti-fungal, and anti-inflammatory activities .
Heterocyclic System Synthesis
Derivatives of 3-(bromoacetyl)coumarin have been used as building blocks in the synthesis of polyfunctionalized heterocyclic systems, suggesting potential utility in chemical synthesis and drug design .
Anti-Oxidant Activity
Coumarinyl chalcones derivatives exhibit anti-oxidant activity. The compound could potentially be explored for its anti-oxidant properties as well .
Anti-Inflammatory Activities
Chromene and chromeno[2,3-b]pyridine derivatives have shown various biological activities including anti-inflammatory effects. This suggests that your compound might also be researched for its potential anti-inflammatory properties .
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures, such as indole derivatives, are known to interact with their targets through various mechanisms, including electrophilic substitution due to excessive π-electrons delocalization . This interaction can result in changes in the target’s function, leading to the observed biological activities.
Biochemical Pathways
It’s known that indole derivatives, which share structural similarities with this compound, can affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can vary widely, depending on the specific biological activity being exhibited.
Result of Action
It’s known that similar compounds, such as indole derivatives, can exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could have a significant impact at the molecular and cellular levels.
properties
IUPAC Name |
4-(6-methoxy-2H-chromen-3-yl)-2-methyl-5-oxoindeno[1,2-b]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O3/c1-13-19(11-25)21(15-9-14-10-16(28-2)7-8-20(14)29-12-15)22-23(26-13)17-5-3-4-6-18(17)24(22)27/h3-10H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQMTEBDEIQHFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=N1)C3=CC=CC=C3C2=O)C4=CC5=C(C=CC(=C5)OC)OC4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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